5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-formyl-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-5(4-9)2-3-6(8)7(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZBYIDEBJVXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665069 | |

| Record name | 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224295-73-2 | |

| Record name | 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid?

An In-depth Technical Guide to 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Introduction

5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that serves as a highly valuable and versatile building block in synthetic organic chemistry. Its structure, featuring a pyrrole core functionalized with both a carboxylic acid and an aldehyde group, makes it a bifunctional intermediate of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of these functional groups on the N-methylated pyrrole ring allows for a wide array of subsequent chemical transformations, providing a robust scaffold for the synthesis of complex molecular architectures, including pharmaceutical agents and functional materials. This guide offers a comprehensive overview of its chemical properties, a detailed examination of its synthesis via the Vilsmeier-Haack reaction, predicted spectroscopic characterization, key applications in drug discovery, and essential safety and handling protocols.

Physicochemical Properties

5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid is typically a solid at room temperature. Its key identifying and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 224295-73-2 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 358.1 ± 27.0 °C at 760 mmHg | [1] |

| InChI Key | IRZBYIDEBJVXLK-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The most direct and widely employed method for the synthesis of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid is the Vilsmeier-Haack formylation of its precursor, 1-methyl-1H-pyrrole-2-carboxylic acid. This reaction is a powerful tool for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[3]

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[4]

-

Electrophilic Attack: The pyrrole ring of the starting material, 1-methyl-1H-pyrrole-2-carboxylic acid, is electron-rich and thus nucleophilic. It attacks the electrophilic carbon of the Vilsmeier reagent. The attack is highly regioselective, occurring at the C5 position (the position alpha to the nitrogen and opposite the carboxylic acid). This selectivity is governed by both steric and electronic factors; the C5 position is the most electron-rich and sterically accessible position on the ring.[3]

-

Aromatization and Hydrolysis: The resulting intermediate eliminates HCl to re-aromatize the pyrrole ring, forming a new iminium salt. During aqueous workup, this iminium salt is hydrolyzed to yield the final aldehyde product.

Sources

An In-Depth Technical Guide to 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrole scaffold is a foundational element in numerous biologically active molecules, and its derivatives are prized as versatile intermediates in organic synthesis.[1] This document elucidates the structure, physicochemical properties, spectroscopic signature, and synthetic pathways of this bifunctional molecule. Furthermore, it explores its applications as a strategic building block in the development of complex therapeutic agents, drawing context from the established roles of related pyrrole structures in fields such as oncology and anti-inflammatory research.[2][3]

Chemical Identity and Molecular Structure

5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid is characterized by a central pyrrole ring substituted at three key positions: an N-methylation at position 1, a carboxylic acid group at position 2, and a formyl (aldehyde) group at position 5. This arrangement of functional groups provides two distinct reactive sites, making it a valuable synthon for combinatorial chemistry and targeted drug design.

Key Identifiers:

-

IUPAC Name: 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid

-

CAS Number: 224295-73-2[4]

-

Molecular Formula: C₇H₇NO₃[4]

-

Molecular Weight: 153.14 g/mol

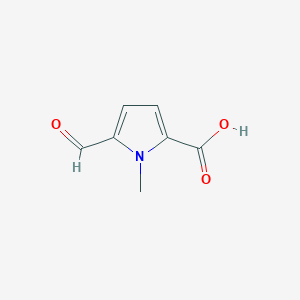

Caption: 2D Structure of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from chemical supplier technical sheets.

Data Summary Table

| Property | Value | Reference |

| CAS Number | 224295-73-2 | [4] |

| Molecular Formula | C₇H₇NO₃ | [4] |

| Molecular Weight | 153.14 g/mol | |

| Physical Form | Solid | [4] |

| Boiling Point | 358.1 ± 27.0 °C (Predicted) | [4] |

| Purity | ≥98% | [4] |

| Storage Temperature | -20°C, sealed, away from moisture | [4] |

Spectroscopic Analysis Profile

Spectroscopic data is essential for structure verification and quality control. The following profile is based on characteristic absorptions for its functional groups and data from analogous structures.[5][6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include a singlet for the N-methyl protons (δ ≈ 3.6-3.8 ppm), two distinct doublets in the aromatic region for the C3 and C4 pyrrole protons, a highly deshielded singlet for the aldehyde proton (δ ≈ 9.5-10.0 ppm), and a very broad, deshielded singlet for the carboxylic acid proton (δ > 11.0 ppm), which may exchange with D₂O.[5]

-

¹³C NMR Spectroscopy: The carbon spectrum should distinctly show seven signals. Characteristic peaks include the N-methyl carbon (δ ≈ 30-35 ppm), four signals for the pyrrole ring carbons, and two downfield signals for the carbonyl carbons of the aldehyde (δ ≈ 180-190 ppm) and the carboxylic acid (δ ≈ 165-175 ppm).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by its oxygen-containing functional groups. A key feature is the extremely broad O-H stretching absorption of the hydrogen-bonded carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹.[6] Two distinct C=O stretching absorptions are also expected: one for the carboxylic acid (around 1710 cm⁻¹) and one for the aldehyde (around 1680 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula via an accurate mass measurement of the molecular ion [M]+ or related species like [M+H]+ or [M-H]-.

Synthesis and Reactivity

Synthetic Strategy: A Mechanistic Perspective

The synthesis of polysubstituted pyrroles often requires a multi-step approach. For 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid, a logical and robust strategy involves the functionalization of a pre-formed pyrrole ring. The Vilsmeier-Haack reaction is the authoritative method for formylating electron-rich aromatic systems like pyrrole, offering high regioselectivity. The overall workflow typically involves protecting the carboxylic acid as an ester, performing the formylation, and finally deprotecting the ester to yield the target acid.

Caption: Conceptual workflow for the synthesis of the title compound.

Experimental Protocol: Vilsmeier-Haack Formylation and Hydrolysis

This protocol describes a representative synthesis based on established chemical transformations.[2]

-

Step 1: Formylation of the Ester Precursor.

-

Rationale: The Vilsmeier reagent (generated in situ from POCl₃ and DMF) is a mild electrophile that selectively attacks the electron-rich C5 position of the pyrrole ring, which is activated by the N-methyl group. The ester serves as a protecting group for the carboxylic acid.

-

Procedure:

-

Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0°C under an inert atmosphere (N₂ or Ar).

-

Slowly add phosphoryl chloride (POCl₃) dropwise, maintaining the temperature at 0°C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of ethyl 1-methyl-1H-pyrrole-2-carboxylate to the reaction mixture, still at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate.

-

-

-

Step 2: Saponification to the Carboxylic Acid.

-

Rationale: Basic hydrolysis (saponification) is a standard and efficient method to convert the ethyl ester back to the carboxylic acid.[2]

-

Procedure:

-

Dissolve the crude ester from the previous step in a mixture of methanol and water.

-

Add an excess of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with cold 1N HCl.

-

The desired carboxylic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

-

Applications in Research and Drug Development

The true value of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid lies in its utility as a bifunctional scaffold. The aldehyde and carboxylic acid moieties serve as orthogonal chemical handles for building molecular complexity.

-

Scaffold for Medicinal Chemistry: The carboxylic acid can be readily converted into amides, esters, or other bioisosteres, which is a cornerstone of lead optimization in drug discovery.[7] The aldehyde provides a gateway for transformations such as reductive amination, Wittig reactions, and condensations to append diverse side chains.

-

Intermediate for Kinase Inhibitors: Many modern kinase inhibitors feature a substituted heterocyclic core. Pyrrole-based structures are frequently employed in the synthesis of inhibitors targeting kinases involved in cancer and inflammatory diseases.[3] This molecule serves as an ideal starting point for such targets.

-

Broader Biological Relevance: The pyrrole nucleus is a well-established pharmacophore. Derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this a privileged scaffold for screening libraries.[1][8] The presence of a pyrrole-2-carboxaldehyde is also noted in the structure of certain advanced glycation end products (AGEs), which are implicated in metabolic diseases, suggesting a potential role in related biochemical investigations.[9]

Safety and Handling

As a laboratory chemical, 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid must be handled with appropriate precautions. The following information is derived from its Globally Harmonized System (GHS) classification.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

GHS Pictogram: GHS07 (Exclamation Mark)[4]

-

Signal Word: Warning[4]

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place as recommended.[4]

Conclusion

5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a high-value chemical entity for scientific research. Its defined structure, combined with two versatile and strategically positioned functional groups, makes it an exemplary building block for the synthesis of complex molecular architectures. Its relevance is particularly pronounced in the field of drug discovery, where it can serve as a core scaffold for generating novel compounds with potential therapeutic applications in oncology, immunology, and beyond. This guide provides the foundational knowledge required for researchers to effectively procure, handle, and utilize this potent synthetic intermediate.

References

-

Nakayama, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2617. [Link]

-

PubChem. (n.d.). 5-methyl-1H-pyrrole-2-carboxylic acid. PubChem Compound Summary for CID 12909452. [Link]

-

Penghui Synthesis. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Penghui Synthesis News. [Link]

-

MySkinRecipes. (n.d.). 5-Methyl-1H-pyrrole-2-carboxylic acid. Product Information. [Link]

-

Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1053–1059. [Link]

-

Al-Ghorbani, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 6586315. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Reaction Index. [Link]

-

Boonnak, N., et al. (2021). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Chiang Mai Journal of Science, 48(2), 489-501. [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

-

Chawla, G., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(48), 30149-30172. [Link]

-

Matijošytė, I., et al. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2024(1), M1800. [Link]

-

Kumpienė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5104. [Link]

-

ATB (Automated Topology Builder). (n.d.). 1-Methyl-5-sulfamoyl-1H-pyrrole-2-carboxylicacid. Molecule Page. [Link]

-

LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry LibreTexts. [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. 5-Methyl-1H-pyrrole-2-carboxylic acid [myskinrecipes.com]

- 4. 5-Formyl-1-methyl-1h-pyrrole-2-carboxylic acid | 224295-73-2 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS Number: 224295-73-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid, identified by the CAS number 224295-73-2, is a member of the substituted pyrrole carboxylic acid family. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the potential for diverse biological activities. The presence of both a carboxylic acid and an aldehyde functional group on the pyrrole scaffold makes this molecule a valuable building block for the synthesis of more complex chemical entities, including potential pharmaceutical candidates.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid. In the absence of extensive experimental data for this specific molecule, this guide leverages data from closely related analogs and established scientific principles to offer a robust profile for researchers. Methodologies for the experimental determination of key properties are also detailed to empower scientists in further characterizing this compound.

Chemical Identity and Structure

The structural and identifying information for 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid is summarized below.

| Identifier | Value |

| CAS Number | 224295-73-2 |

| IUPAC Name | 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Chemical Structure |  |

| SMILES | CN1C=C(C=C1C(=O)O)C=O |

| InChI | InChI=1S/C7H7NO3/c1-8-5(4-9)2-3-6(8)7(10)11/h2-4H,1H3,(H,10,11) |

Physicochemical Properties: A Tabulated Summary

The following table summarizes the available experimental and predicted physicochemical properties of 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid. It is crucial to note that where experimental data is unavailable, predicted values from computational models are provided and should be treated as estimations until experimentally verified.

| Property | Value | Data Type | Source |

| Melting Point | 179-180 °C | Experimental | [1] |

| Boiling Point | 358.1 ± 27.0 °C | Predicted | [2] |

| Density | 1.29 ± 0.1 g/cm³ | Predicted | [2] |

| pKa (acidic) | 3.85 ± 0.41 | Predicted | [3] |

| logP | 0.53580 | Predicted | [2] |

| Solubility | No experimental data available. Expected to have limited solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and DMSO. | - | - |

In-Depth Analysis of Physicochemical Properties

Melting Point

The experimentally determined melting point of 179-180 °C suggests that 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a crystalline solid at room temperature.[1] This relatively high melting point for a molecule of its size can be attributed to strong intermolecular forces, likely dominated by hydrogen bonding between the carboxylic acid moieties of adjacent molecules, as well as dipole-dipole interactions arising from the polar aldehyde and carboxylic acid groups.

Acidity (pKa)

The predicted pKa of 3.85 indicates that 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a moderately strong organic acid, comparable to benzoic acid.[3] The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of both the pyrrole ring and the formyl group, which stabilize the corresponding carboxylate anion through resonance and inductive effects. For comparison, the experimental pKa of the parent pyrrole-2-carboxylic acid is approximately 4.45.[4] The presence of the electron-withdrawing formyl group at the 5-position in the target molecule would be expected to increase its acidity, making the predicted pKa of 3.85 a reasonable estimation.

Lipophilicity (logP)

The predicted octanol-water partition coefficient (logP) of 0.53580 suggests that 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid has a relatively balanced hydrophilic-lipophilic character.[2] This value indicates that the compound will partition between aqueous and lipid phases, a critical consideration in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The experimental logP of the parent pyrrole-2-carboxylic acid is 0.85, indicating a slightly higher lipophilicity.[5] The introduction of the polar formyl group would be expected to decrease the lipophilicity, aligning with the predicted lower logP value for the target compound.

Solubility

While no specific experimental solubility data is available for 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid, its solubility profile can be inferred from its structure. The presence of the polar carboxylic acid and aldehyde groups suggests that it will exhibit some solubility in polar solvents. The carboxylic acid group can engage in hydrogen bonding with protic solvents like water and alcohols. However, the overall aromatic pyrrole ring contributes to its nonpolar character. Therefore, it is anticipated to have limited solubility in water and greater solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). For related pyrrole carboxylic acids, solubility generally increases with temperature.[6]

Proposed Experimental Protocols

For researchers seeking to experimentally validate the physicochemical properties of 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid, the following established methodologies are recommended.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts from a solid to a liquid is recorded.

Potentiometric Titration for pKa Determination

-

Solution Preparation: Prepare a standard solution of the compound in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

Caption: Workflow for pKa determination by potentiometric titration.

Shake-Flask Method for logP Determination

This is the gold standard method for experimental logP determination.

-

System Preparation: Prepare a mutually saturated solution of n-octanol and water.

-

Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase. The mixture is then shaken vigorously to allow for partitioning between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Shake-flask method for experimental logP determination.

Synthesis Outline

A plausible synthetic route to 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid can be envisioned starting from 1-methyl-1H-pyrrole-2-carboxylic acid. A common method for introducing a formyl group onto a pyrrole ring is the Vilsmeier-Haack reaction.

-

Vilsmeier-Haack Reaction: 1-methyl-1H-pyrrole-2-carboxylic acid can be treated with a Vilsmeier reagent, which is typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic aromatic substitution reaction would introduce the formyl group at the electron-rich 5-position of the pyrrole ring.

-

Work-up: The reaction mixture is then typically quenched with an aqueous solution of a base, such as sodium acetate, to hydrolyze the intermediate and yield the final product.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Conclusion

5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 224295-73-2) is a promising heterocyclic building block with potential applications in drug discovery and materials science. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides a thorough overview based on existing data, predictive models, and the properties of analogous compounds. The outlined experimental protocols offer a clear path for researchers to further characterize this molecule, thereby enabling its more effective utilization in scientific research and development. The continued investigation of such multifunctional pyrrole derivatives is essential for advancing our understanding of their chemical behavior and unlocking their full potential.

References

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem. [Link]

-

New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. - ResearchGate. [Link]

-

(PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - ResearchGate. [Link]

-

Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations | Request PDF - ResearchGate. [Link]

-

High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids - ResearchGate. [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]

-

Pyrrole synthesis - Organic Chemistry Portal. [Link]

-

1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem. [Link]

-

Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane - MDPI. [Link]

-

¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. - ResearchGate. [Link]

-

Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. [Link]

-

Cas 224295-73-2,1H-Pyrrole-2-carboxylic acid, 5-formyl-1-methyl- (9CI) - LookChem. [Link]

-

SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies. [Link]

-

HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

-

(PDF) Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - ResearchGate. [Link]

-

Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). - ResearchGate. [Link]

-

5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid | 224295-73-2. [Link]

-

1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem. [Link]

Sources

- 1. Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. EP0480465A2 - Process for preparing 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1,-dicarboxylates - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 6. encyclopedia.pub [encyclopedia.pub]

Introduction: The Versatile 5-Formyl-Pyrrole Scaffold

An In-Depth Technical Guide to the Biological Activity of 5-Formyl-Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-formyl-pyrrole derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. We will delve into their origins, synthetic pathways, diverse pharmacological effects, and the underlying structure-activity relationships that govern their function. This document is designed to serve as a foundational resource for professionals engaged in medicinal chemistry and drug discovery, offering field-proven insights and detailed methodologies to facilitate further research and development.

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically vital molecules, including heme, chlorophyll, and vitamin B12.[1] Its derivatives are a cornerstone in medicinal chemistry, featuring in drugs with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.[2][3] The introduction of a formyl (-CHO) group at the C5 position of the pyrrole ring creates a particularly reactive and versatile scaffold, the 5-formyl-pyrrole. This aldehyde functional group not only influences the electronic properties of the pyrrole ring but also serves as a critical synthetic handle for further molecular elaboration, making these derivatives highly attractive starting points for drug design.

Many 2-formylpyrroles (which includes 5-formyl-pyrroles depending on substitution patterns) are ubiquitous in nature, often arising from the non-enzymatic Maillard reaction between amines and sugars during the heating of food.[4][5] Despite this non-metabolic origin, these "Maillard products" exhibit a range of significant bioactivities, including antiproliferative, antioxidant, hepatoprotective, and immunostimulatory effects.[5] This natural prevalence, combined with their synthetic tractability, positions 5-formyl-pyrrole derivatives as a privileged scaffold in the quest for novel therapeutic agents.[6][7]

Synthetic Pathways: Accessing the 5-Formyl-Pyrrole Core

The ability to synthesize a diverse library of analogues is paramount in drug discovery. 5-formyl-pyrrole derivatives can be accessed through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern and the available starting materials.

The Paal-Knorr Pyrrole Synthesis

A cornerstone of pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] This method is highly effective for preparing N-substituted pyrroles. For formyl-pyrroles, a common strategy involves using a 1,4-dicarbonyl precursor that already contains the latent aldehyde functionality, which can be revealed in a subsequent step. A notable variation employs 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle surrogate for the 1,4-dicarbonyl moiety, which reacts with amines under mild acidic conditions (e.g., catalytic iron(III) chloride in water) to afford the corresponding N-substituted pyrroles.[8]

The causality behind this choice is efficiency and versatility; the reaction proceeds by forming a di-imine intermediate which then undergoes a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. This process is often high-yielding and tolerates a wide range of functional groups on the amine component, making it ideal for creating diverse derivative libraries.

Caption: Paal-Knorr synthesis workflow for N-substituted pyrroles.

Synthesis from Ester Precursors

A prevalent method for producing specific derivatives like 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves the hydrolysis of its corresponding ethyl ester.[7] The process typically starts with Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, which is refluxed in a solvent mixture (e.g., methanol and water) with a strong base like potassium hydroxide.[7] Subsequent acidification precipitates the target carboxylic acid, which can be isolated with high purity.[7] This pathway is crucial for creating intermediates used in the synthesis of complex pharmaceutical agents, such as the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.[7][9]

A Broad Spectrum of Biological Activities

5-Formyl-pyrrole derivatives have been reported to exhibit a wide array of pharmacological effects. The formyl group's electron-withdrawing nature and its capacity to act as a hydrogen bond acceptor are key to its interaction with various biological targets.

Anticancer and Cytotoxic Activity

The most extensively documented activity of pyrrole derivatives is their potential as anticancer agents.[3] They exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling proteins like kinases.[3][6][10]

For instance, certain 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives, which share a related heterocyclic core, have been shown to possess strong anti-proliferative activity against multiple cancer cell lines.[10][11] One such compound induced S-phase cell cycle arrest and apoptosis in HCT116 colon cancer cells, a process that was partly dependent on the activation of the p53 tumor suppressor protein.[10] This suggests a mechanism involving the induction of DNA damage.[10] Similarly, other pyrrole derivatives have demonstrated dose- and time-dependent cytotoxicity against colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancer cell lines, often with low toxicity towards normal cells.[6]

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Pyrrolezanthine (80) | Lung (A-549) | 38.3 µM | [4] |

| Pyrrolezanthine (80) | Colon (SW480) | 33.7 µM | [4] |

| Putrescine-derived pyrrole (76) | Cervical (HeLa) | 8.9–20.2 µg/mL | [4] |

| Cadaverine-derived pyrrole (77) | Leukemia (K-562) | 8.9–20.2 µg/mL | [4] |

| Derivative 1d | Multiple lines | Strong anti-proliferative | [10][11] |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrrole-containing compounds, both natural and synthetic, have shown significant promise in this area.[12] The lipophilic nature of the pyrrole ring can facilitate passage through bacterial cell membranes.

For example, Pyrrolnitrin is a naturally occurring pyrrole derivative with potent antifungal activity.[2] Synthetic derivatives have also been developed that show broad-spectrum activity. Some N-arylpyrrole derivatives exhibit potent activity against drug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and can inhibit biofilm formation, a key virulence factor in chronic infections.[13]

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

| Pyrrolezanthine butyl ether (83) | Sclerotinia sclerotiorum | 31.2 µg/mL | [4] |

| Putrescine/cadaverine pyrroles | B. subtilis, S. aureus, E. coli | Inactive (>10 µg/mL) | [4] |

| Diphenyl pyrrole derivatives | Drug-resistant bacteria | Comparable to levofloxacin | [13] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antioxidant and Anti-inflammatory Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases, including cancer and neurodegenerative disorders. Several 5-formyl-pyrrole derivatives have demonstrated potent antioxidant and anti-inflammatory properties.[4]

Magnolamide, a natural product containing a 2-formylpyrrole moiety, was shown to inhibit Cu²⁺/O₂-induced LDL lipid peroxidation with an IC₅₀ of 9.7 ± 2.8 μM, an activity comparable to the well-known antioxidant resveratrol.[4] The mechanism often involves scavenging of free radicals, such as the superoxide anion (O₂•−) and hydroxyl radical (•OH).[14] The anti-inflammatory effects can be linked to the inhibition of nitric oxide (NO) production in macrophages, as demonstrated by Pyrrolezanthine (IC₅₀ of 58.8 μM).[4]

Enzyme Inhibition

The specific and rigid structure of the pyrrole scaffold makes it an excellent platform for designing enzyme inhibitors. Pyrrole derivatives have been successfully developed as inhibitors for several important enzyme classes.

-

Kinase Inhibitors: Functionalized pyrrole scaffolds are key chemotypes for designing protein kinase inhibitors, which are crucial in cancer therapy.[9] Sunitinib, used to treat renal cell carcinoma, features a pyrrole core.[9] Other novel pyrrole derivatives have been developed as potent inhibitors of lymphocyte-specific kinase (Lck), a key signaling molecule in T-cells, with IC₅₀ values below 10 nM.[15]

-

Cholinesterase Inhibitors: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.[16] Recently, 1,3-diaryl-pyrrole derivatives have been identified as selective BChE inhibitors, with the most potent compound showing an IC₅₀ of 1.71 µM.[16]

Experimental Protocols and Methodologies

To ensure scientific integrity, the biological evaluation of new compounds must follow validated protocols. Here, we outline a standard workflow for assessing the cytotoxic activity of novel 5-formyl-pyrrole derivatives.

Workflow for In Vitro Cytotoxicity Screening

This workflow provides a systematic approach to determine the anti-proliferative effects of test compounds on cancer cell lines.

Caption: A standard workflow for cytotoxicity screening of novel compounds.

Step-by-Step Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method for assessing cell viability. It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product.

-

Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-formyl-pyrrole test compounds and a positive control (e.g., Doxorubicin) in culture medium.[6] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well. Incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This self-validating system, including positive and vehicle controls, ensures that the observed effects are due to the compound's activity and not experimental artifacts.

Conclusion and Future Perspectives

5-Formyl-pyrrole derivatives represent a versatile and highly promising class of compounds for drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects, are well-documented.[2][4][6] The presence of the reactive formyl group provides a strategic advantage, allowing for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives will be crucial for rational drug design.

-

Structure-Activity Relationship (SAR) Expansion: Synthesizing and screening broader libraries of compounds will help to build more comprehensive SAR models, guiding the development of next-generation therapeutics.

-

In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, safety, and drug-like properties in a whole-organism context.[10]

The continued exploration of the 5-formyl-pyrrole scaffold holds significant potential for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases.

References

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 835-852. [Link]

-

ResearchGate. (n.d.). Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). ResearchGate. [Link]

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Ilies, C. I., Bîcu, E., Tănase, M. A., Măruțescu, L., Nițulescu, G. M., Drăghici, C., & Dumitrascu, F. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5129. [Link]

-

Hunan Kono Chem Co., Ltd. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Konochem. [Link]

-

ResearchGate. (2021). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. [Link]

-

Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Shi, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1062635. [Link]

-

Geng, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE, 10(6), e0128928. [Link]

-

Vasile, C. M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(22), 16467. [Link]

-

Sauthof, L., et al. (2022). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 27(10), 3183. [Link]

-

Ilies, C. I., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5129. [Link]

-

ACS Publications. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2022). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central. [Link]

-

MDPI. (n.d.). Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts. MDPI. [Link]

-

ResearchGate. (n.d.). Inhibitory activity a (%) of selected pyrroles. ResearchGate. [Link]

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

-

YouTube. (2023). Pyrrol(5 Member Heterocyclic Compound)SYNTHESIS & REACTION. YouTube. [Link]

-

PLOS. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLOS ONE. [Link]

-

SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

-

PubMed. (2006). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 16(13), 3444-8. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. [Link]

-

MDPI. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 26(23), 7179. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts | MDPI [mdpi.com]

- 15. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Trajectory of Pyrrole Carboxylic Acids: A Senior Application Scientist's Guide

An In-Depth Technical Guide

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When functionalized with a carboxylic acid group, this five-membered aromatic heterocycle gives rise to a class of compounds—pyrrole carboxylic acids—with a remarkably diverse and potent range of therapeutic activities. This technical guide provides an in-depth analysis of the burgeoning therapeutic applications of pyrrole carboxylic acid derivatives, synthesizing field-proven insights with rigorous scientific data. We will explore their significant potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The discussion will encompass mechanistic insights into their modes of action, critical structure-activity relationships (SAR), and detailed protocols for their synthesis and evaluation, offering a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction: The Pyrrole Carboxylic Acid Scaffold

Pyrrole is a fundamental nitrogen-containing heterocycle found in vital biological molecules, including heme, chlorophyll, and vitamin B12.[2] The incorporation of a pyrrole nucleus into a molecule's architecture often imparts significant biological activity.[1][3] The addition of a carboxylic acid moiety (-COOH) further enhances its drug-like properties by providing a key site for hydrogen bonding, salt formation, and interaction with biological targets, thereby modulating solubility, bioavailability, and target engagement.

Pyrrole carboxylic acids are not merely synthetic curiosities; they are found in bioactive marine natural products and serve as crucial building blocks for a variety of high-value compounds.[4][5] The inherent versatility of the pyrrole ring allows for substitutions at multiple positions, creating a vast chemical space for the development of novel therapeutic agents. This guide will systematically dissect the most promising of these applications.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a paramount challenge in medicine. Pyrrole carboxylic acid derivatives have emerged as a promising class of compounds, demonstrating cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[6][7]

Mechanism of Action: DNA Intercalation and Cell Cycle Arrest

A significant body of research points to the ability of complex pyrrole carboxylic acid derivatives to directly interact with DNA, disrupting its structure and function and thereby triggering cell death. For instance, a family of 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid derivatives has been shown to bind to DNA.[8] This interaction is not uniform across all derivatives; subtle changes in the side chains dictate the precise conformational changes induced in the DNA helix.

-

Compound 3d (3-(dimethylamino-propylamino)-8-oxo-8H-acenaphtho-[1,2-b]pyrrole-9-carboxylic acid) was found to induce S-phase arrest in the cell cycle, followed by apoptosis.[8]

-

Compound 3g (3-piperidine-8-oxo-8H-acenaphtho-[1,2-b]pyrrole-9-carboxylic acid), a structurally similar analogue, induced apoptosis directly without the preceding S-phase arrest.[8]

This differential activity underscores the critical role of substituent groups in fine-tuning the biological mechanism. The causality behind this divergence likely lies in how the different side chains alter the molecule's affinity for specific DNA groove geometries or its interaction with cellular machinery involved in cell cycle checkpoints.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol describes a self-validating system to assess the effect of a test compound (e.g., Compound 3d) on the cell cycle distribution of a human tumor cell line.

Rationale: Flow cytometry using propidium iodide (PI) staining is the gold standard for cell cycle analysis. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).

Step-by-Step Methodology:

-

Cell Culture: Plate a suitable human cancer cell line (e.g., HeLa or MCF-7) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with the pyrrole carboxylic acid derivative at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) must be included.

-

Cell Harvesting: Aspirate the media and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, then neutralize with complete medium.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing gently to prevent clumping. Incubate at 4°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. Gate the cell population to exclude debris and aggregates and acquire data for at least 10,000 events per sample.

-

Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization: Proposed Mechanism of Action for Anticancer Pyrrole Carboxylic Acids

Caption: Logical workflow of DNA-binding pyrrole carboxylic acids inducing S-phase arrest and apoptosis.

Antimicrobial Applications: A New Front Against Drug Resistance

The rise of multidrug-resistant pathogens presents a grave threat to global health. Pyrrole-containing compounds have long been recognized for their antimicrobial properties, and recent research into pyrrole carboxylic acid derivatives has unveiled potent activity against a wide spectrum of bacteria and fungi.[2][3][7][9][10]

Antibacterial Activity: Targeting Essential Bacterial Enzymes

Pyrrole carboxylic acid derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[11] A key mechanism involves the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a window for selective toxicity.

One such target is Enoyl-Acyl Carrier Protein Reductase (ENR) , a crucial enzyme in the bacterial type II fatty acid synthesis (FAS) system.[12] The inhibition of ENR disrupts the bacterial cell membrane synthesis, leading to cell death. This target is particularly attractive as the bacterial ENR is structurally distinct from the enzymes in the mammalian FAS system.[12]

Several studies have focused on synthesizing and evaluating pyrrole-3-carboxylic acid derivatives for their antibacterial effects, with some showing notable activity against Staphylococcus species.[3] The development of new antituberculosis agents is also a critical area, with certain pyrrole carboxylates showing inhibitory effects against Mycobacterium tuberculosis.[3]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The potency of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

| Compound Class | Target Organism | MIC Range (µM) | Reference |

| Pyrrole-3-carboxylate derivative | Mycobacterium tuberculosis H37Ra | 77 | [3] |

| Azabicyclo compounds with PCA moiety | Gram-positive & Gram-negative strains | Varies | [11] |

| Substituted Pyrroles | S. aureus, E. coli | Varies | [9][10] |

Note: Data is compiled from multiple sources and represents a range of findings. Specific MIC values are highly dependent on the exact chemical structure and the bacterial strain tested.

Visualization: Antimicrobial Drug Discovery Workflow

Caption: An iterative workflow for the discovery and optimization of novel antimicrobial pyrrole carboxylic acids.

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and several pyrrole-containing drugs, like Tolmetin and Ketorolac, are already in clinical use.[13][14] Research into novel pyrrole carboxylic acids aims to develop agents with improved efficacy and better safety profiles.

Mechanism of Action: COX Inhibition and Beyond

The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of inflammatory prostaglandins.[13][14] Pyrrole carboxylic acids have been shown to be effective inhibitors of both COX-1 and COX-2.[13]

Extensive quantitative structure-activity relationship (QSAR) studies on benzoylpyrrolopyrrolecarboxylic acids have demonstrated that their anti-inflammatory and analgesic potencies are directly correlated with the steric and hydrogen-bonding properties of the substituents on the benzoyl ring.[15] This provides a clear, rational basis for designing more potent and selective inhibitors.

Beyond COX inhibition, some pyrrole carboxylic acids exhibit anti-inflammatory effects through other mechanisms, such as inhibiting proteolytic enzymes and stabilizing cellular membranes.[16] For example, certain derivatives show significant in vitro inhibition of trypsin-induced hydrolysis of bovine serum albumin and protect against heat-induced hemolysis of red blood cells, indicating membrane-stabilizing properties.[16]

| Compound | Anti-inflammatory Activity (% Protection) | Antiproteolytic Activity (% Inhibition) | Reference |

| Pyrrole-2-carboxylic acid | 42% | 68% | [16] |

| 5-Phenylpyrrole-2-carboxylic acid | 32% | 90% | [16] |

| Indomethacin (Reference) | 45% | 95% | [16] |

| (Activity measured against carrageenan-induced edema in rats at 100 mg/kg, except for Indomethacin at 10 mg/kg. Antiproteolytic activity at 1 mM concentration.) |

Neuroprotective Applications: Defending Against Neuronal Damage

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and enzymatic dysregulation. Pyrrole-based compounds are being investigated for their potential to mitigate these processes.[17]

Pyrrole-containing azomethine compounds have demonstrated significant neuroprotective effects in in vitro models of oxidative stress.[17] In studies using SH-SY5Y neuroblastoma cells subjected to H2O2-induced stress, several pyrrole carboxylic acid derivatives provided substantial protection against cell death. The most effective compounds exerted protective effects of over 50% at a concentration of 10 µM.[17]

The proposed mechanisms for this neuroprotection are multifaceted, including:

-

Radical Scavenging: Direct neutralization of reactive oxygen species (ROS).

-

Enzyme Inhibition: Potential inhibition of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in neurodegenerative disease therapy.[17]

-

Mitochondrial Function: Maintenance of intracellular redox homeostasis and mitochondrial function.[18]

Notably, some pyrazole carboxylic acid esters, which share structural similarities, have shown excellent blood-brain barrier (BBB) permeability, a critical attribute for any centrally-acting therapeutic.[18]

Synthesis and Methodologies

The therapeutic potential of these compounds is underpinned by accessible and versatile synthetic chemistry.

General Synthesis of Pyrrole-2-Carboxylic Acid Derivatives

A common route to synthesize substituted pyrrole-2-carbohydrazide derivatives, which serve as precursors to a wide range of bioactive molecules, is outlined below.[12]

Rationale: This multi-step synthesis builds the final molecule sequentially. It starts with the core pyrrole-2-carboxylic acid, activates it for reaction, and then couples it with various aldehydes to create a library of diverse derivatives for screening.

Step-by-Step Methodology:

-

Bromination of Pyrrole-2-Carboxylic Acid (Optional Starting Point): A solution of pyrrole-2-carboxylic acid in acetic acid and CCl4 is cooled. A solution of bromine in acetic acid is added dropwise to yield the brominated pyrrole, which can be used for further diversification.[12]

-

Esterification: Pyrrole-2-carboxylic acid (1 equivalent) is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. The excess solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate) to yield the ethyl ester.

-

Hydrazinolysis: The resulting ethyl pyrrole-2-carboxylate (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (1.5-2 equivalents) is added, and the mixture is refluxed for 8-12 hours. Upon cooling, the pyrrole-2-carbohydrazide product often crystallizes out and can be collected by filtration.

-

Formation of Benzylidene Derivatives (Schiff Base Formation): Equimolar quantities of the pyrrole-2-carbohydrazide and a selected substituted aldehyde are refluxed in ethanol for 3 hours in the presence of a few drops of glacial acetic acid as a catalyst. The solvent is evaporated, and the crude product is precipitated by pouring it into cold water, then filtered, dried, and recrystallized.[12]

Future Perspectives and Conclusion

Pyrrole carboxylic acids represent a highly versatile and potent chemical scaffold with a vast therapeutic horizon. The demonstrated efficacy in preclinical models of cancer, infectious disease, inflammation, and neurodegeneration highlights their immense potential. Future research should focus on:

-

Target Selectivity: Designing derivatives with high selectivity for their intended biological targets (e.g., COX-2 over COX-1, specific bacterial enzymes) to minimize off-target effects and improve safety profiles.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties, including enhanced blood-brain barrier penetration for neurotherapeutics.

-

Mechanism Elucidation: Deeper investigation into the molecular signaling pathways modulated by these compounds to uncover novel mechanisms and potential combination therapies.

References

-

ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Available at: [Link]

-

Feng, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Imidazole. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

-

SpringerLink. (n.d.). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Available at: [Link]

-

PubMed. (n.d.). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Available at: [Link]

- Google Patents. (n.d.). WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents.

-

PubMed. (n.d.). Novel acenaphtho[1,2-b]pyrrole-carboxylic acid family: synthesis, cytotoxicity, DNA-binding and cell cycle evaluation. Available at: [Link]

-

MDPI. (n.d.). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. Available at: [Link]

-

ResearchGate. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available at: [Link]

-

MDPI. (n.d.). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Available at: [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Available at: [Link]

-

PubMed. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Available at: [Link]

-

MDPI. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion. PMC - NIH. Available at: [Link]

-

Karger Publishers. (n.d.). Anti-Inflammatory, Antiproteolytic, and Antihemolytic Properties of Pyrrole Carboxylic Acids. Available at: [Link]

-

ResearchGate. (n.d.). a) Representative natural products and bioactive compounds with pyrrole‐2‐carboxyl fragment. Available at: [Link]

-

National Institutes of Health. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Available at: [Link]

-

ResearchGate. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of pyrrole-2-carboxylic acids in extracts of bacterial.... Available at: [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scitechnol.com [scitechnol.com]

- 8. Novel acenaphtho[1,2-b]pyrrole-carboxylic acid family: synthesis, cytotoxicity, DNA-binding and cell cycle evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]

- 12. vlifesciences.com [vlifesciences.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. mdpi.com [mdpi.com]

- 18. Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectral Interpretation of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide an in-depth analysis of the spectral data for 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid. This molecule, a substituted pyrrole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding its structural characterization through modern spectroscopic techniques is paramount for its application in synthesis and drug development.[1][2]

This document moves beyond a simple recitation of data. It delves into the causality behind the spectral features, offering a predictive and interpretive framework based on fundamental principles and comparative data from analogous structures. Every piece of data—from a proton's chemical shift to a bond's vibrational frequency—tells a story about the molecule's electronic environment and connectivity. Our objective is to decode that story.

Molecular Overview and Structure

5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a disubstituted N-methyl pyrrole. The structure features an electron-donating N-methyl group and two electron-withdrawing groups: a formyl (aldehyde) group at the C5 position and a carboxylic acid group at the C2 position. This specific arrangement dictates the molecule's electronic properties and, consequently, its unique spectral signature.

Molecular Structure Diagram

Caption: Molecular structure of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid.

Chemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | (Calculated) |

| Molecular Weight | 153.14 g/mol | (Calculated) |

| IUPAC Name | 5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid | (Nomenclature) |

| Canonical SMILES | CN1C(C=CC1=O)=C(C(=O)O) | (Nomenclature) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the placement of functional groups. The predicted spectra below are based on established chemical shift principles and data from structurally similar pyrrole derivatives.[3][4]

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to display five distinct signals, each corresponding to a unique proton environment in the molecule.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[5] |

| ~9.5 - 10.0 | Singlet | 1H | -CHO | The aldehyde proton is strongly deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of oxygen. |

| ~7.2 - 7.4 | Doublet | 1H | H4 (Pyrrole) | This proton is on a carbon adjacent to the electron-withdrawing formyl group, shifting it downfield. It will be coupled to H3. |

| ~7.0 - 7.2 | Doublet | 1H | H3 (Pyrrole) | This proton is on a carbon adjacent to the electron-withdrawing carboxylic acid group. It will be coupled to H4. |

| ~3.9 - 4.1 | Singlet | 3H | N-CH₃ | The methyl protons are attached to a nitrogen atom within an aromatic system, leading to a downfield shift compared to aliphatic amines. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a direct count of the unique carbon environments and offers insight into their hybridization and electronic state.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~180 - 190 | -C HO | The aldehyde carbonyl carbon is one of the most deshielded carbon types in organic chemistry.[4] |

| ~160 - 165 | -C OOH | The carboxylic acid carbonyl carbon is also significantly deshielded, though typically slightly upfield from an aldehyde.[5] |

| ~140 - 145 | C5 (Pyrrole) | This is a quaternary carbon attached to both the ring nitrogen and the electron-withdrawing formyl group, causing a strong downfield shift. |

| ~130 - 135 | C2 (Pyrrole) | This quaternary carbon is attached to the ring nitrogen and the electron-withdrawing carboxylic acid group. |

| ~125 - 130 | C4 (Pyrrole) | This methine carbon is adjacent to the formyl-substituted carbon (C5), placing it downfield. |

| ~115 - 120 | C3 (Pyrrole) | This methine carbon is adjacent to the carboxyl-substituted carbon (C2). |

| ~35 - 40 | N-C H₃ | The N-methyl carbon is in the aliphatic region but is shifted downfield due to its attachment to the electronegative nitrogen atom. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typical starting points.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A wider spectral width (e.g., 240 ppm) and a longer acquisition time are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this molecule, electrospray ionization (ESI) would be a suitable soft ionization technique.

Expected Mass Spectrum and Fragmentation

The primary purpose of MS is to confirm the molecular weight. The fragmentation pattern helps validate the presence of key functional groups.

-

Molecular Ion Peak: In positive-ion mode ESI, the primary ion observed will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 154.1. A high-resolution mass spectrometer would confirm the elemental composition (C₇H₈NO₃⁺). The molecular ion M⁺• at m/z 153 would be observed with harder ionization techniques like electron impact (EI).

-

Key Fragmentation Pathways: The energetically unstable molecular ion will fragment in predictable ways, primarily at the functional groups. The stability of the resulting fragment ion is a key driver of the fragmentation pathway.[6]

Caption: Predicted major fragmentation pathways in positive-ion ESI-MS/MS.

Predicted Key Fragments

| m/z (Positive Mode) | Proposed Loss | Fragment Identity |

| 154 | - | [M+H]⁺ |

| 136 | H₂O | Loss of water from the carboxylic acid group.[7] |

| 126 | CO | Loss of carbon monoxide (decarbonylation) from the formyl group. |

| 108 | HCOOH | Loss of formic acid, a common pathway for carboxylic acids.[7] |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µM) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation for positive-ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters, including capillary voltage (e.g., 3-4 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable ion spray.

-

MS Scan: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

-